molecular formula C18H17N3OS B2465589 Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone CAS No. 681170-11-6

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2465589
CAS No.: 681170-11-6
M. Wt: 323.41
InChI Key: SRNHDWFIUJYEDI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone .

Scientific Research Applications

Antimicrobial and Antitubercular Potential

The compound Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone and its derivatives have been identified as promising chemotypes with antimicrobial and antitubercular activities. Studies have shown that certain derivatives of this compound exhibit significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with minimal inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as therapeutic agents against tuberculosis. These findings are supported by robust structure-activity relationship (SAR) analysis, highlighting the therapeutic index and low cytotoxicity of these compounds, which makes them promising candidates for further development as antitubercular drugs (Pancholia et al., 2016).

Antibacterial and Antifungal Activities

This compound derivatives have also been evaluated for their antibacterial and antifungal properties. These compounds have demonstrated variable and modest activity against a range of bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents. The structural diversity of these compounds allows for the exploration of various pharmacophoric features essential for antimicrobial activity, offering a pathway for the development of new antimicrobial agents (Patel et al., 2011).

Potential for Anticonvulsant Applications

The structural framework of this compound has been explored for anticonvulsant activities as well. The synthesis and evaluation of novel derivatives have indicated that certain compounds within this series possess significant anticonvulsant activity, highlighting the potential of this scaffold in the development of new anticonvulsant agents. The pharmacophoric model studies associated with these compounds provide valuable insights into the structural requirements for anticonvulsant activity, guiding future drug design efforts in this therapeutic area (Rajak et al., 2009).

Spectroscopic and Computational Analysis

The this compound scaffold has also been the subject of detailed spectroscopic and computational studies. These investigations have focused on understanding the molecular geometry, vibrational frequencies, and electronic properties of these compounds using density functional theory (DFT) and other computational methods. Such studies are crucial for elucidating the structural and electronic factors that contribute to the biological activities of these compounds, providing a foundation for rational drug design (Rajaraman et al., 2015).

Safety and Hazards

There is limited information available on the safety and hazards of Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone .

Mechanism of Action

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(14-6-7-16-17(12-14)23-13-19-16)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNHDWFIUJYEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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